
2-nitrophenyl 3-(1-naphthyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrophenyl 3-(1-naphthyl)acrylate, also known as NNA, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 325.32 g/mol. NNA has been utilized in various fields of research such as biochemistry, pharmacology, and material science due to its ability to act as a fluorescence probe and a photosensitive molecule.
作用機序
2-nitrophenyl 3-(1-naphthyl)acrylate acts as a fluorescence probe by undergoing an intramolecular charge transfer (ICT) process upon excitation with light. The ICT process causes a shift in the absorption and emission spectra of 2-nitrophenyl 3-(1-naphthyl)acrylate, resulting in a change in fluorescence intensity. 2-nitrophenyl 3-(1-naphthyl)acrylate also acts as a photosensitive molecule by undergoing a photoisomerization process upon exposure to light.
Biochemical and Physiological Effects:
2-nitrophenyl 3-(1-naphthyl)acrylate has been shown to have low toxicity and does not affect the viability of cells. It has been used to study the binding interactions between proteins and ligands, the conformational changes of proteins, and the localization of proteins in cells. 2-nitrophenyl 3-(1-naphthyl)acrylate has also been used to study the uptake and distribution of drugs in cells.
実験室実験の利点と制限
The advantages of using 2-nitrophenyl 3-(1-naphthyl)acrylate in lab experiments include its high sensitivity, low toxicity, and ability to act as a fluorescence probe and a photosensitive molecule. The limitations of using 2-nitrophenyl 3-(1-naphthyl)acrylate include its cost, the need for specialized equipment for fluorescence measurements, and its limited solubility in aqueous solutions.
将来の方向性
1. Development of new photoresponsive materials using 2-nitrophenyl 3-(1-naphthyl)acrylate as a photosensitive molecule.
2. Use of 2-nitrophenyl 3-(1-naphthyl)acrylate in the development of new drugs for the treatment of diseases.
3. Study of the interaction between 2-nitrophenyl 3-(1-naphthyl)acrylate and biological membranes.
4. Investigation of the use of 2-nitrophenyl 3-(1-naphthyl)acrylate in the detection of environmental pollutants.
5. Development of new methods for the synthesis of 2-nitrophenyl 3-(1-naphthyl)acrylate and its derivatives.
合成法
The synthesis of 2-nitrophenyl 3-(1-naphthyl)acrylate involves the reaction of 2-nitrophenol and 1-naphthylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) under inert conditions. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
2-nitrophenyl 3-(1-naphthyl)acrylate has been widely used as a fluorescence probe in biochemical and biomedical research. It has been utilized to study the binding interactions between proteins and ligands, the conformational changes of proteins, and the localization of proteins in cells. 2-nitrophenyl 3-(1-naphthyl)acrylate has also been used as a photosensitive molecule in the field of material science to develop photoresponsive materials.
特性
IUPAC Name |
(2-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-11-4-3-10-17(18)20(22)23)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBVZVKLYBLSH-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5872545.png)

![5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5872551.png)
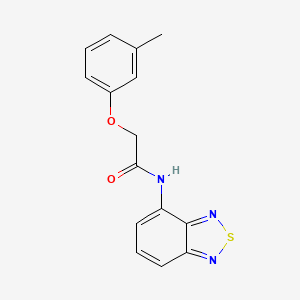
![4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5872561.png)
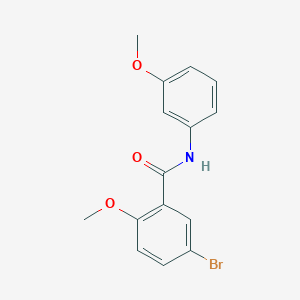
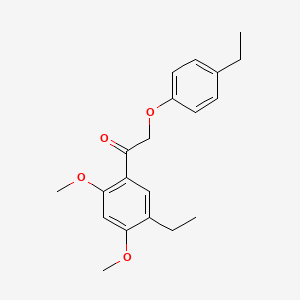
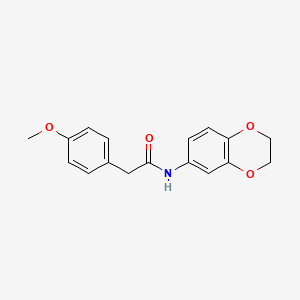
![6-chloro-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5872577.png)
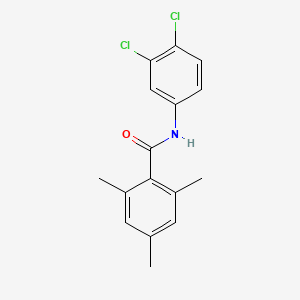
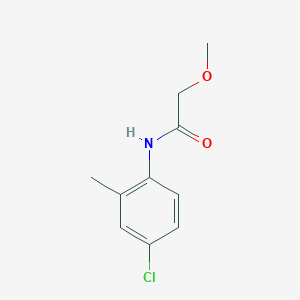
![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorobenzyl)benzenesulfonamide](/img/structure/B5872606.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5872612.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5872613.png)